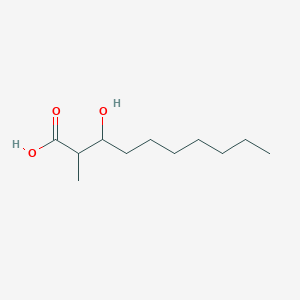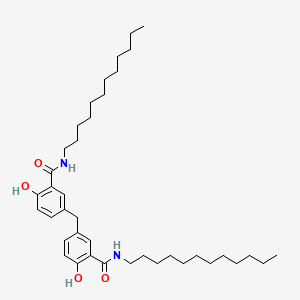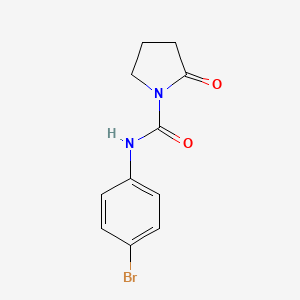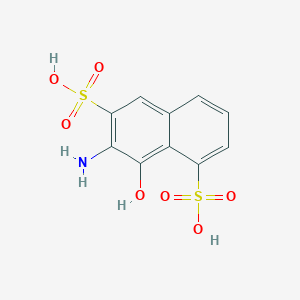![molecular formula C8H8O2 B14493453 8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one CAS No. 65370-35-6](/img/structure/B14493453.png)
8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylidene-2-oxabicyclo[222]oct-5-en-3-one is a bicyclic compound with a unique structure that includes a methylidene group and an oxabicyclo ring system
Vorbereitungsmethoden
The synthesis of 8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one can be achieved through several routes. One common method involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
Analyse Chemischer Reaktionen
8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, n-butyl lithium, and sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyesters with alicyclic moieties in the polymer backbone .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used in the synthesis of polyesters with superior mechanical and thermal properties . Additionally, it serves as a bioisostere of the phenyl ring, which can improve the physicochemical properties of drugs such as Imatinib and Vorinostat . This makes it valuable in drug discovery and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one involves its ability to undergo ring-opening polymerization and other chemical transformations. These reactions can lead to the formation of compounds with enhanced properties, such as increased water solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the structure of the resulting compounds.
Vergleich Mit ähnlichen Verbindungen
8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one can be compared to other similar compounds, such as bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane. These compounds are also used as bioisosteres of aromatic rings in drug discovery . each has its unique properties and limitations. For example, bicyclo[1.1.1]pentane has a shorter distance between bridgehead carbon atoms, while cubane is less stable under certain conditions .
Eigenschaften
CAS-Nummer |
65370-35-6 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
8-methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one |
InChI |
InChI=1S/C8H8O2/c1-5-4-6-2-3-7(5)8(9)10-6/h2-3,6-7H,1,4H2 |
InChI-Schlüssel |
YTUGHYUKSWOPOG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2C=CC1C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
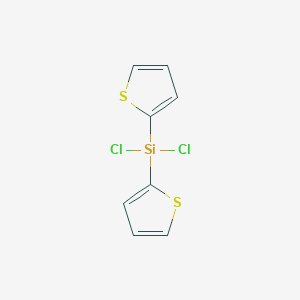
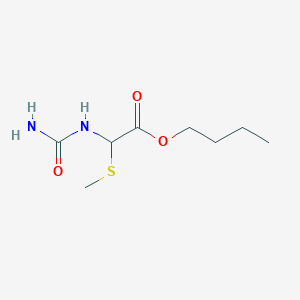
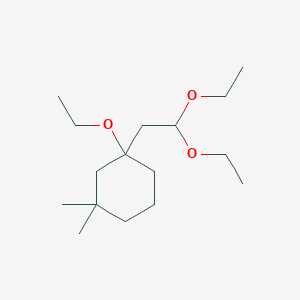
![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
